molecular formula C21H22ClN3O2 B4667183 N-[(4-CHLOROPHENYL)METHYL]-7-(DIETHYLAMINO)-2-IMINO-2H-CHROMENE-3-CARBOXAMIDE

N-[(4-CHLOROPHENYL)METHYL]-7-(DIETHYLAMINO)-2-IMINO-2H-CHROMENE-3-CARBOXAMIDE

Cat. No.: B4667183
M. Wt: 383.9 g/mol
InChI Key: HYIQYSRPVVBAOV-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-7-(DIETHYLAMINO)-2-IMINO-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of chromenes Chromenes are bicyclic oxygen-containing heterocycles that have a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-7-(DIETHYLAMINO)-2-IMINO-2H-CHROMENE-3-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the chromene core, which can be achieved through the reaction of salicylaldehyde with an appropriate β-ketoester under basic conditions. The resulting intermediate is then subjected to further functionalization to introduce the diethylamino and chlorophenylmethyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-7-(DIETHYLAMINO)-2-IMINO-2H-CHROMENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted chromene derivatives.

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-7-(DIETHYLAMINO)-2-IMINO-2H-CHROMENE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-7-(DIETHYLAMINO)-2-IMINO-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

N-[(4-CHLOROPHENYL)METHYL]-7-(DIETHYLAMINO)-2-IMINO-2H-CHROMENE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin: This compound also contains a chromene core and exhibits fluorescence properties.

    4H-Chromenes: These compounds have a similar structure but may differ in their biological activities and applications.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-7-(diethylamino)-2-iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2/c1-3-25(4-2)17-10-7-15-11-18(20(23)27-19(15)12-17)21(26)24-13-14-5-8-16(22)9-6-14/h5-12,23H,3-4,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIQYSRPVVBAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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